molecular formula C14H19N3 B8543695 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] CAS No. 646055-83-6

1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]

Cat. No.: B8543695
CAS No.: 646055-83-6
M. Wt: 229.32 g/mol
InChI Key: QTFANGXLYPOILI-UHFFFAOYSA-N
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Description

1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

646055-83-6

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1'-pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]

InChI

InChI=1S/C14H19N3/c1-2-13(9-15-5-1)16-7-4-14(11-16)8-12-3-6-17(14)10-12/h1-2,5,9,12H,3-4,6-8,10-11H2

InChI Key

QTFANGXLYPOILI-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1CC23CCN(C3)C4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of spiro[1-azabicyclo[2.2.1]heptane-2,3′-pyrrolidine] (300 mg, 1.98 mmol), 3-bromopyridine (344 mg, 2.18 mmol), tris(dibenzylideneacetone)dipalladium(0) (54.57 mg, 0.0654 mmol), rac-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (74.22 mg, 0.131 mmol) and potassium tert-butoxide (668.8 mg, 5.96 mmol) in dry toluene (20 mL) was heated in a sealed tube flushed with argon gas at 90° C. for 8 h. The reaction was cooled to 0° C. and the contents transferred to a 100 mL round bottom flask. The solvent was removed by rotary evaporation and the residue was dissolved in a saturated solution of NaHCO3 (10 mL) and extracted with chloroform (4×15 mL). The combined chloroform extracts were dried (K2CO3), filtered and concentrated by rotary evaporation to give a dark colored syrup. This was purified by column chromatography, using MeOH:CHCl3:NH4OH (8:2:0.01, v/v) as the eluent, to afford 350 mg (79.0%) of 1′-(3-pyridyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3′-pyrrolidine] as a light brown syrup. A portion of the free base (200 mg) was converted to a hydrochloride salt, which was crystallized from isopropanol and ethanol to yield 200 mg (76%) of a light brown solid, (m.p. 232°-236° C.).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
668.8 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
54.57 mg
Type
catalyst
Reaction Step One
Quantity
74.22 mg
Type
catalyst
Reaction Step One

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